molecular formula C12H10BrFN2O B1484487 2-(2-Bromoethyl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2098007-81-7

2-(2-Bromoethyl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No. B1484487
CAS RN: 2098007-81-7
M. Wt: 297.12 g/mol
InChI Key: AFZMPSILQNDJJW-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromoethyl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one” appears to contain a pyridazinone ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. It also has a bromoethyl group and a fluorophenyl group attached to it. Pyridazinones are known for their various biological activities and are used as scaffolds in drug discovery .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazinone ring, possibly through a condensation reaction or a cyclization reaction. The bromoethyl and fluorophenyl groups could be introduced through substitution reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-withdrawing nature of the bromoethyl and fluorophenyl groups, as well as the presence of the pyridazinone ring. The bromine atom could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly volatile .

Scientific Research Applications

Synthesis of Biologically Active Compounds

2-(2-Bromoethyl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one is an intermediate in the synthesis of various biologically active compounds. Its synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, as demonstrated in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. These processes are crucial for developing new compounds with potential biological applications (Wang et al., 2016).

Fluorescence-Based Technologies

In fluorescence-based technologies, particularly in biomedical applications, compounds like 2-(2-Bromoethyl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one play a significant role. The synthesis of new classes of fluorophores, which may include similar structures, has been reported to be critical for developing fluorescent probes in aqueous systems (Park et al., 2015).

Antimicrobial Properties

Heterocyclic compounds containing structures similar to 2-(2-Bromoethyl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one have been studied for their antimicrobial properties. These studies involve the synthesis of various derivatives and their evaluation against different microbial strains, highlighting the compound's potential in developing new antimicrobial agents (Raval et al., 2012).

Antipathogenic Activity

Research has been conducted on thiourea derivatives containing fluorophenyl groups, similar to the 3-fluorophenyl component of 2-(2-Bromoethyl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one. These studies focus on evaluating their interaction with bacterial cells and their potential anti-pathogenic activity, particularly against strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Catalytic Synthesis Applications

The compound is used in catalytic processes, such as copper-catalyzed dehydrogenation, to synthesize pyridazin-3(2H)-ones. This process demonstrates its utility in creating structurally diverse compounds, including those with functional groups like bromo, chloro, cyano, nitro, and fluoro (Liang et al., 2013).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Pyridazinones are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to note that brominated compounds can be hazardous and should be handled with care .

Future Directions

Future research on this compound could involve further exploration of its biological activity, as well as optimization of its chemical structure for improved potency and selectivity towards its biological target .

properties

IUPAC Name

2-(2-bromoethyl)-6-(3-fluorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O/c13-6-7-16-12(17)5-4-11(15-16)9-2-1-3-10(14)8-9/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZMPSILQNDJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN(C(=O)C=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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